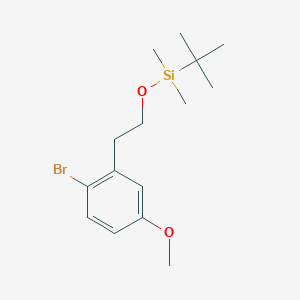
(2-Bromo-5-methoxyphenethoxy)(tert-butyl)dimethylsilane
Overview
Description
(2-Bromo-5-methoxyphenethoxy)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C15H25BrO2Si and its molecular weight is 345.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Brominated Compounds : Churakov et al. (1994) describe the synthesis of brominated compounds, such as para-bromo- and meta-dibromo-anilines, from selective reduction processes. This research is relevant to understanding the bromination mechanisms in similar compounds (Churakov et al., 1994).
Industrial Scale Production : Zhang et al. (2022) discuss the scalable industrial production of a compound with a methoxy and bromo group, highlighting its importance in the manufacturing of SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).
Preparation of Derivatives : Tazoe et al. (2012) prepared a compound by bromination, which sheds light on the synthesis methods and potential applications of brominated derivatives in organic chemistry (Tazoe et al., 2012).
Sensitivity to Substituents : Shainyan et al. (1993) explored the sensitivity of various derivatives to -aryl ring substituents, which is crucial for understanding the chemical behavior of similar compounds (Shainyan et al., 1993).
Synthesis of Monomers : Anderson et al. (2008) demonstrated the rapid synthesis of a monomer with a methoxy group, providing insights into efficient synthesis methods for similar compounds (Anderson et al., 2008).
Properties for Pharmaceuticals and Nutraceuticals : Toyota et al. (2003) discussed compounds bearing a methoxy group and their promising properties for applications in pharmaceuticals and nutraceuticals (Toyota et al., 2003).
Synthesis and Structure Studies : Akther et al. (2017) synthesized chiral [10]benzenometacyclophanes, indicating the potential for similar compounds in organic synthesis and catalysis (Akther et al., 2017).
Photophysical Properties for Optoelectronics : Hu et al. (2013) studied the photophysical properties of certain functionalized pyrenes, relevant for applications in organic optoelectronics like organic light-emitting devices (Hu et al., 2013).
Properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)ethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrO2Si/c1-15(2,3)19(5,6)18-10-9-12-11-13(17-4)7-8-14(12)16/h7-8,11H,9-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHFNIYGZPKUNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=CC(=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




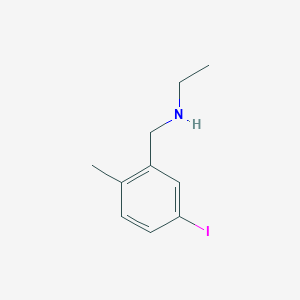
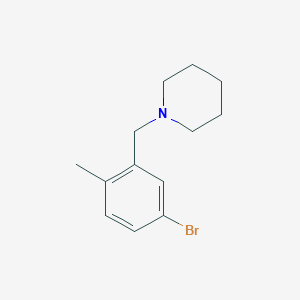




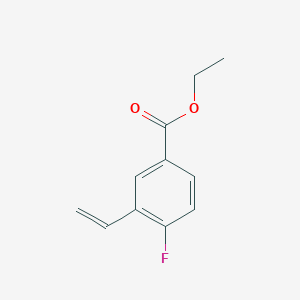
![1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine](/img/structure/B8149063.png)
![tert-Butyl ((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)carbamate](/img/structure/B8149065.png)
![4-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)morpholine](/img/structure/B8149077.png)
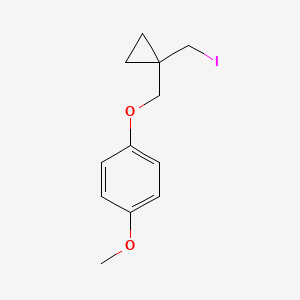
![[1-(4-Methoxy-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B8149091.png)
